Teicoplanin A2-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

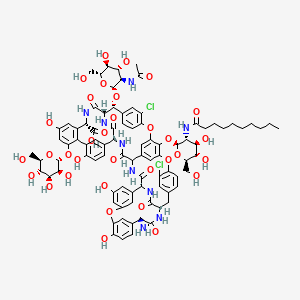

(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNLLBUOHPVGFT-VYTRGSBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H97Cl2N9O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1879.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Teicoplanin A2-3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus. It is a crucial therapeutic agent for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The teicoplanin complex consists of several components, with Teicoplanin A2 being a major group of five closely related analogues (A2-1 to A2-5). This guide focuses specifically on Teicoplanin A2-3, providing an in-depth overview of its chemical structure, physicochemical and biological properties, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a complex lipoglycopeptide characterized by a heptapeptide core, which is glycosylated with D-mannose, N-acetyl-D-glucosamine, and an N-acyl-D-glucosamine. The acyl group in this compound is a decanoyl moiety.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃ | [2][3] |

| Molecular Weight | 1879.66 g/mol | [2] |

| Appearance | White to light yellowish-white solid/powder | [2] |

| Melting Point | Approximately 260 °C (with decomposition) | [4] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poorly soluble in water. | [2][3] |

| pKa | The most acidic phenol group of the teicoplanin aglycone has a pKa of 8.2. | [5] |

Biological and Pharmacological Properties

This compound exerts its potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall. Its primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4]

Table 2: Biological and Pharmacological Profile of Teicoplanin

| Property | Description | Reference(s) |

| Mechanism of Action | Inhibits peptidoglycan polymerization by binding to the D-Ala-D-Ala termini of nascent peptidoglycan chains, sterically hindering the transglycosylase and transpeptidase enzymes. This prevents the elongation and cross-linking of the peptidoglycan, leading to cell lysis. | [4][6] |

| Antibacterial Spectrum | Active against a broad range of Gram-positive aerobic and anaerobic bacteria, including staphylococci (including MRSA), streptococci, enterococci, Clostridium difficile, and Listeria monocytogenes. | [7][8] |

| Resistance | Resistance can emerge through the alteration of the D-Ala-D-Ala target to D-Ala-D-Lactate, which reduces the binding affinity of glycopeptide antibiotics. | |

| Pharmacokinetics | Poor oral absorption necessitates intravenous or intramuscular administration. It is highly protein-bound (90-95%) and has a long elimination half-life of 70 to 100 hours. Primarily excreted unchanged by the kidneys. | [4][9] |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the key steps in the inhibition of bacterial cell wall synthesis by Teicoplanin.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

-

Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Bacterial Inoculum: From a fresh culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the Teicoplanin stock solution in CAMHB to achieve the desired concentration range.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted Teicoplanin and to a growth control well (containing only broth and inoculum).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, the MIC is determined as the lowest concentration of Teicoplanin that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent.

-

Preparation: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Also, prepare a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]

D-Ala-D-Ala Binding Assay

This assay quantifies the binding affinity of Teicoplanin to its target, which is fundamental to its mechanism of action.

-

Preparation of Affinity Column: Utilize a commercially available or custom-prepared column with D-alanyl-D-alanine immobilized on a solid support (e.g., agarose).[2]

-

Equilibration: Equilibrate the column with a suitable binding buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Application: Prepare solutions of this compound at various concentrations in the binding buffer. Apply each solution to the equilibrated column.

-

Incubation: Allow the Teicoplanin solution to incubate within the column for a defined period to reach binding equilibrium.

-

Elution of Unbound Teicoplanin: Wash the column with the binding buffer to remove any unbound Teicoplanin.

-

Elution of Bound Teicoplanin: Elute the bound Teicoplanin using a buffer with a high salt concentration or a low pH.

-

Quantification: Quantify the amount of Teicoplanin in the unbound and bound fractions using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Determine the binding affinity (e.g., Kd) by analyzing the concentration of bound versus unbound Teicoplanin at different initial concentrations, often using Scatchard analysis.[2]

Conclusion

This compound remains a cornerstone in the treatment of serious Gram-positive infections. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for its effective use and for the development of new glycopeptide antibiotics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important therapeutic agent.

References

- 1. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of the glycopeptide antibiotic teicoplanin to D-alanyl-D-alanine-agarose: the effect of micellar aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Teicoplanin - Wikipedia [en.wikipedia.org]

- 5. Deaminoteicoplanin and its derivatives. Synthesis, antibacterial activity, and binding strength to Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. apexbt.com [apexbt.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of Teicoplanin A2-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a critical therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the mechanism of action of Teicoplanin A2-3, a major component of the teicoplanin complex. It details the molecular interactions, downstream cellular effects, and the basis of bacterial resistance. This document synthesizes quantitative data, outlines key experimental methodologies, and provides visual representations of the core mechanisms to serve as a comprehensive resource for the scientific community.

Introduction

Teicoplanin is a complex of several structurally related compounds, with the Teicoplanin A2 group being the most abundant. These components, including A2-1, A2-2, A2-3, A2-4, and A2-5, share a common heptapeptide core but differ in the fatty acid side chain attached to the N-acyl-β-D-glucosamine moiety.[1][2] this compound is characterized by a decanoyl side chain.[1][3] This lipophilic tail is believed to play a role in anchoring the antibiotic to the bacterial membrane, thereby increasing its effective concentration at the site of action.[4] Like other glycopeptide antibiotics, the primary mode of action of this compound is the inhibition of bacterial cell wall synthesis.[5][6]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and maintaining its shape.[6] The primary structural component of the cell wall in Gram-positive bacteria is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[6] this compound disrupts the synthesis of this vital structure.

The core mechanism involves the specific binding of this compound to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[3][6][7] This high-affinity interaction forms a stable complex, which physically obstructs the subsequent enzymatic steps of cell wall construction.[3][7]

Specifically, the binding of this compound inhibits two critical processes:

-

Transglycosylation: This is the polymerization of the glycan chains, where new NAG-NAM-pentapeptide units are added to the growing peptidoglycan strand.[6] The bulky this compound-D-Ala-D-Ala complex sterically hinders the action of transglycosylase enzymes.[3][7]

-

Transpeptidation: This is the cross-linking of the peptide side chains of adjacent glycan strands, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs). This cross-linking provides the peptidoglycan meshwork with its essential rigidity.[6] The presence of this compound on the D-Ala-D-Ala terminus prevents the transpeptidases from accessing their substrate.[3][7]

The culmination of these inhibitory actions is a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately leading to cell death.[6]

References

- 1. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]

- 6. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 7. path.ox.ac.uk [path.ox.ac.uk]

Teicoplanin A2-3: An In-depth Technical Guide to its Function within the Teicoplanin Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a potent glycopeptide antibiotic produced by the fermentation of Actinoplanes teichomyceticus. It is not a single entity but a complex of closely related molecules, primarily categorized into the A2 group (comprising A2-1, A2-2, A2-3, A2-4, and A2-5) and the more polar A3 group. The A2 components are considered the principal active constituents of the teicoplanin complex. This technical guide focuses specifically on the function and characteristics of Teicoplanin A2-3, providing a detailed examination of its role, activity, and the methodologies used for its study.

This compound is a major component of this complex, contributing significantly to its overall antibacterial efficacy.[1][2] Like other members of the A2 group, it features a core heptapeptide structure and is glycosylated. What distinguishes the A2 components from each other is the nature of the fatty acyl side chain attached to the N-acyl-β-D-glucosamine moiety. This compound is characterized by a linear decanoyl (C10:0) side chain. This structural feature influences its physicochemical properties, including lipophilicity, which in turn affects its pharmacokinetic profile and interaction with bacterial membranes.

Mechanism of Action

The primary mechanism of action of this compound, consistent with the entire teicoplanin complex, is the inhibition of bacterial cell wall synthesis. This is achieved through a high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps in the polymerization of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death. The lipophilic acyl side chain of the A2 components, including A2-3, is thought to anchor the molecule to the bacterial cell membrane, thereby increasing its effective concentration at the site of action.

Quantitative Data: Antibacterial Activity

While the teicoplanin complex is used clinically as a mixture, studies have indicated that the individual A2 components exhibit similar in vitro antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) of the teicoplanin A2 complex against key Gram-positive pathogens. It is important to note that the specific contribution of this compound is reflected in the overall potency of the complex.

| Bacterial Species | Teicoplanin A2 Complex MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus (MRSA) | 0.125 - 4 | 0.25 | 1 |

| Staphylococcus epidermidis | ≤0.06 - ≥128 | 1.0 | 4.0 |

| Enterococcus faecalis | 0.25 - >128 | 0.25 | 0.25 |

| Streptococcus pyogenes | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed |

| Clostridioides difficile | 0.06 - 0.5 | Not explicitly detailed | Not explicitly detailed |

Note: Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.[1][3][4][5][6]

Experimental Protocols

Separation of this compound from the Teicoplanin Complex

Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of the teicoplanin components is reversed-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed using a two-solvent system:

-

Solvent A: A buffered aqueous solution, for example, 20 mM ammonium acetate adjusted to a specific pH (e.g., 6.0).

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A linear gradient from a low to a high concentration of Solvent B is used to elute the components based on their hydrophobicity. For example:

-

0-5 min: 10% B

-

5-25 min: Gradient to 40% B

-

25-30 min: Hold at 40% B

-

30-35 min: Return to 10% B

-

35-45 min: Re-equilibration at 10% B

-

-

Detection: UV detection at 280 nm is commonly used.

-

Sample Preparation: The teicoplanin complex is dissolved in the initial mobile phase composition.

Determination of Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

-

Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Stock solution of purified this compound of a known concentration.

-

-

Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the microtiter plate.

-

Each well is then inoculated with the standardized bacterial suspension.

-

A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

-

The plates are incubated at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Visualizations

Caption: Workflow for the separation of this compound via HPLC.

Caption: Workflow for determining the MIC of this compound.

Caption: Hierarchical structure of the teicoplanin complex.

Conclusion

This compound is an integral and major active component of the teicoplanin antibiotic complex. Its function is intrinsically linked to the overall mechanism of the complex, which involves the potent inhibition of bacterial cell wall synthesis. The unique linear acyl side chain of this compound contributes to the lipophilic character of the A2 group, which is believed to enhance its antibacterial efficacy. While the individual A2 components, including A2-3, exhibit similar in vitro activity, further research into the specific pharmacokinetic and pharmacodynamic properties of each component could provide valuable insights for the future development of glycopeptide antibiotics. The standardized methodologies for separation and susceptibility testing outlined in this guide are crucial for the continued study and quality control of this important class of antimicrobial agents.

References

- 1. Bactericidal activity of teicoplanin in an in-vitro two-compartment kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical efficacy and safety of teicoplanin in the treatment of gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. In vitro activity of teicoplanin compared with vancomycin against methicillin-resistant Staphylococcus aureus derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US7405267B2 - Method for purifying teicoplanin A2 - Google Patents [patents.google.com]

Teicoplanin A2-3: A Technical Guide to its Discovery, Biosynthesis, and Production from Actinoplanes teichomyceticus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a potent glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is not a single compound but a complex of related molecules produced during the fermentation of the actinomycete Actinoplanes teichomyceticus.[2][3][4] The primary active component of this complex is Teicoplanin A2, which is itself a mixture of five closely related lipoglycopeptides (A2-1, A2-2, A2-3, A2-4, and A2-5) that differ in the structure of their fatty acyl side chains.[2][5][6] Teicoplanin A2-3 is a major constituent of this complex, characterized by a linear C10:0 acyl chain.[7][8] This guide provides an in-depth technical overview of the discovery, origin, biosynthesis, and production of this compound.

Discovery and Origin

Teicoplanin was first discovered in 1978 from a strain of Actinoplanes teichomyceticus (designated ATCC 31121) isolated from a soil sample in Nimodi village, India.[1][3] This bacterium, a member of the family Micromonosporaceae, was identified as the producer of a new antibiotic complex, initially named teichomycin.[3][9] Subsequent research revealed that the teichomycin complex was primarily composed of what is now known as teicoplanin. The structure of teicoplanin was elucidated in 1984.[3] The producing organism, Actinoplanes teichomyceticus, is an aerobic, spore-forming, mesophilic bacterium.[1]

Biosynthesis of this compound

The biosynthesis of teicoplanin is a complex process orchestrated by a large biosynthetic gene cluster (BGC), often referred to as the tcp or tei cluster.[10][11][12] This process involves the synthesis of a heptapeptide core, followed by extensive post-translational modifications including oxidation, glycosylation, and acylation.[13][14]

The heptapeptide backbone is assembled by a multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS).[12][13] The teicoplanin NRPS is encoded by several genes within the BGC and is responsible for the selection and condensation of the seven amino acid residues that form the core structure. Following the assembly of the linear peptide, a series of cytochrome P450 monooxygenases catalyze the cross-linking of the aromatic side chains of the amino acid residues to form the characteristic rigid, basket-like structure of the glycopeptide core.[13][15]

The maturation of the teicoplanin molecule then proceeds through glycosylation events, where sugar moieties are attached to the heptapeptide core by specific glycosyltransferases.[10][12] Finally, the distinctive fatty acid side chain of the A2 components is attached. In the case of this compound, a decanoyl (C10:0) group is transferred to a glucosamine residue on the heptapeptide scaffold, a reaction catalyzed by an acyltransferase.[7][10] The biosynthesis of this fatty acid is thought to be derived from the beta-oxidation of longer fatty acids present in the cellular membrane pool of A. teichomyceticus.[7]

Caption: Biosynthetic pathway of this compound.

Production of Teicoplanin

The production of teicoplanin is achieved through submerged fermentation of Actinoplanes teichomyceticus under aerobic conditions.[16][17] The composition of the fermentation medium is crucial for both the yield of the teicoplanin complex and the relative abundance of its components.[1][7] Various mutant strains have been developed to enhance productivity, with some reporting yields significantly higher than the wild-type strain.[1][16][18]

Table 1: Fermentation Media Composition and Teicoplanin Yields

| Medium Component | Concentration (g/L) - Medium 1[7] | Concentration (g/L) - Medium 2[1] | Concentration (g/L) - Medium 3[16] |

| Glucose | 10 | 5 | 15-25 |

| Malt Extract | 30 | - | - |

| Dextrin | - | 30 | 40-80 |

| Soybean Meal | 15 | 5 | 16-20 |

| Yeast Extract | 5 | 5 | - |

| Peptone | - | - | 4-6 |

| Rapeseed Meal | - | - | 16-20 |

| MgSO₄·7H₂O | - | 0.5 | 0.4-0.6 |

| CaCO₃ | 4 | - | 4-6 |

| NaCl | - | 0.1 | 1.0-1.4 |

| CaCl₂·2H₂O | - | 0.1 | - |

| Diaion HP-20 Resin | - | 50 | - |

| Reported Yield | ~100 mg/L (flask) | 1,500 mg/L (pilot scale) | >60x wild-type |

Experimental Protocols

Fermentation of Actinoplanes teichomyceticus

-

Inoculum Preparation: A vegetative culture is initiated by inoculating a suitable seed medium with spores or mycelial fragments of A. teichomyceticus.[19] The culture is incubated for 48-72 hours at 28°C with agitation.[19]

-

Production Culture: The production medium (see Table 1) in a fermenter is inoculated with the vegetative culture. Fermentation is carried out at 28-30°C for 7 to 11 days.[1][20] Aeration and agitation are maintained to ensure sufficient oxygen supply.[20] The pH of the culture is typically maintained between 6.0 and 8.0.[16]

Extraction and Purification of Teicoplanin

The recovery of teicoplanin from the fermentation broth involves multiple steps to separate the antibiotic complex from mycelia and other impurities.[21][22][23]

-

Mycelial Separation: The fermentation broth is first treated to separate the mycelial mass from the supernatant containing the dissolved teicoplanin. This is typically achieved by filtration or centrifugation.[22][23]

-

Adsorption Chromatography: The clarified broth is then passed through a column packed with a hydrophobic adsorption resin, such as Diaion HP-20.[1][22][24] The teicoplanin complex binds to the resin, while many impurities are washed away.

-

Elution: The teicoplanin is eluted from the resin using a mixture of water and a miscible organic solvent, such as methanol or ethanol.[6][22]

-

Further Purification: The eluate may be subjected to further purification steps, including ion-exchange chromatography, silica gel chromatography, and treatment with activated carbon to remove colored impurities.[9][22][25]

-

Concentration and Isolation: The purified teicoplanin solution is concentrated, often by ultrafiltration or vacuum evaporation.[6][25] The final product can be isolated by precipitation with an anti-solvent like acetone or by lyophilization.[14][23]

Caption: Experimental workflow for teicoplanin production.

HPLC Analysis of Teicoplanin A2 Components

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the components of the Teicoplanin A2 complex.[10][11][18]

-

Column: A reverse-phase C18 column is typically used.[26]

-

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile.[27]

-

Detection: UV detection at a wavelength of around 254 nm is common.

-

Quantification: The concentration of each component is determined by integrating the peak area and comparing it to a standard curve.[18][26]

Quantitative Analysis of the Teicoplanin A2 Complex

The relative proportions of the Teicoplanin A2 components can be influenced by the fermentation conditions, particularly by the addition of precursors for the fatty acyl side chains.[7][8]

Table 2: Relative Abundance of Teicoplanin A2 Components

| Component | Fatty Acyl Chain | Typical Abundance (%)[6] | Abundance with L-valine (%)[2] | Abundance with Methyl Oleate (%)[8] |

| A2-1 | (Z)-dec-4-enoyl | 6.0 | 7.3 | Increased |

| A2-2 | 8-methylnonanoyl | 58.3 | 73.4 | - |

| A2-3 | n-decanoyl | 7.3 | 10.5 | Stimulated |

| A2-4 | 9-methyldecanoyl | 14.4 | 2.0 | - |

| A2-5 | 8-methyl-decanoyl | 14.0 | 6.8 | - |

Note: Specific percentages with methyl oleate were not provided, but its addition was noted to stimulate A2-3 accumulation.[8]

Physicochemical Properties of this compound

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈₈H₉₇Cl₂N₉O₃₃[5][27] |

| Molecular Weight | 1879.7 g/mol [27] |

| Appearance | White solid[27] |

| Solubility | Soluble in water, slightly soluble in ethanol, methanol, and DMSO.[27] |

| Melting Point | ~260 °C (decomposes)[12] |

| CAS Number | 91032-36-9[5][27] |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Actinoplanes teichomyceticus ATCC 31121 as a cell factory for producing teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Teichomycins, new antibiotics from Actinoplanes teichomyceticus Nov. Sp. I. Description of the producer strain, fermentation studies and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Teicoplanin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Complex oxidation chemistry in the biosynthetic pathways to vancomycin/teicoplanin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US7432080B2 - Process for the production of teicoplanin - Google Patents [patents.google.com]

- 17. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. KR100652320B1 - Isolation and Purification Methods of Teicoplanin - Google Patents [patents.google.com]

- 22. EP2592090A1 - Process of purification of teicoplanin - Google Patents [patents.google.com]

- 23. CA2052455C - Teicoplanin recovery process - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. CN102964430B - Purification method of teicoplanin - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. caymanchem.com [caymanchem.com]

In-Depth Technical Guide: Biological Activity of Teicoplanin A2-3 Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a complex of several structurally related components. The A2 group is considered the most active, with Teicoplanin A2-3 being one of its major constituents. This technical guide provides a comprehensive overview of the biological activity of Teicoplanin, with a focus on the A2-3 component, against a range of clinically relevant Gram-positive bacteria. It includes a detailed summary of its mechanism of action, quantitative data on its in vitro activity, and explicit protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][2] It is a mixture of five major components, designated A2-1 through A2-5, and four minor components.[3] The A2 components are considered to be the most biologically active. While much of the available data pertains to the teicoplanin complex as a whole, this guide places a special emphasis on the A2-3 subcomponent, a major part of this complex.[3] The various A2 analogs have been noted to possess different activities against specific bacterial species, highlighting the importance of understanding the contribution of each component.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the polymerization of the peptidoglycan chains and their subsequent cross-linking. The resulting disruption of the cell wall integrity leads to cell lysis and bacterial death.

Figure 1. Mechanism of action of this compound.

Quantitative Data on Biological Activity

The in vitro activity of Teicoplanin is most commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for the Teicoplanin complex against various Gram-positive bacteria. It is important to note that data specifically for the isolated this compound component is limited in publicly available literature; however, the A2 components are generally considered to have similar activity.

Table 1: MIC of Teicoplanin Complex against Staphylococcus spp.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | ≤0.06 - 2 | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | 0.25 - 8 | 1 | 2 |

| Staphylococcus epidermidis | 0.12 - 16 | 2 | 8 |

| Staphylococcus haemolyticus | 0.25 - >16 | 4 | 16 |

Table 2: MIC of Teicoplanin Complex against Enterococcus spp.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecalis | 0.12 - 2 | 0.25 | 0.5 |

| Enterococcus faecium | 0.06 - 1 | 0.25 | 0.5 |

Table 3: MIC of Teicoplanin Complex against Streptococcus spp.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | ≤0.015 - 0.25 | 0.03 | 0.06 |

| Streptococcus pyogenes | ≤0.015 - 0.5 | 0.06 | 0.12 |

| Streptococcus agalactiae | ≤0.015 - 0.5 | 0.12 | 0.25 |

| Viridans group streptococci | ≤0.015 - 0.25 | 0.03 | 0.12 |

Time-Kill Kinetics: Time-kill assays demonstrate the rate at which an antibiotic kills a bacterial population. For Teicoplanin against S. aureus, studies have shown a slow, concentration-dependent killing effect.[4] Against S. epidermidis, a more pronounced concentration-dependent killing is observed.[4] For E. faecium, Teicoplanin generally exhibits a bacteriostatic effect, meaning it inhibits growth rather than actively killing the bacteria.[4]

Post-Antibiotic Effect (PAE): The PAE is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. For Teicoplanin against S. aureus, the PAE has been reported to be in the range of 2.4 to 4.1 hours.[5] The presence of sub-inhibitory concentrations of Teicoplanin can significantly prolong this effect, a phenomenon known as the post-antibiotic sub-MIC effect (PA-SME).[4]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of antimicrobial activity. The following sections provide methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

Figure 2. Workflow for MIC determination methods.

4.1.1. Agar Dilution Method

-

Preparation of Teicoplanin Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent (e.g., sterile deionized water).

-

Preparation of Agar Plates:

-

Melt a suitable agar medium (e.g., Mueller-Hinton Agar) and cool to 48-50°C in a water bath.

-

Prepare a series of two-fold dilutions of the Teicoplanin stock solution.

-

Add 1 part of each Teicoplanin dilution to 9 parts of molten agar to achieve the final desired concentrations (e.g., 0.06 to 128 µg/mL).

-

Pour the agar into sterile petri dishes and allow to solidify.

-

-

Inoculum Preparation:

-

From a pure, overnight culture of the test organism, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

-

-

Inoculation: Using a multipoint inoculator, spot-inoculate 1-2 µL of the bacterial suspension onto the surface of each agar plate, including a growth control plate without antibiotic.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of Teicoplanin that completely inhibits visible growth of the organism.

4.1.2. Broth Microdilution Method

-

Preparation of Teicoplanin Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve final concentrations typically ranging from 0.06 to 128 µg/mL in a volume of 100 µL per well.

-

Inoculum Preparation: Prepare a bacterial suspension as described for the agar dilution method, but dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in broth.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of Teicoplanin in which there is no visible turbidity (growth).

4.1.3. E-test Method

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.

-

Inoculation: Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate evenly in three directions.

-

Application of E-test Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply a Teicoplanin E-test strip to the agar surface.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Interpretation: The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the E-test strip.

Time-Kill Kinetic Assay

Figure 3. Workflow for a time-kill kinetic assay.

-

Inoculum Preparation: Prepare a log-phase bacterial culture in a suitable broth medium with a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Assay Setup: Prepare tubes containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without any antibiotic.

-

Inoculation and Incubation: Inoculate each tube with the bacterial suspension and incubate at 37°C with agitation.

-

Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube. Perform serial dilutions in sterile saline and plate onto agar plates.

-

Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Teicoplanin concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

-

Exposure Phase:

-

Prepare a log-phase bacterial culture (approximately 1 x 10⁶ CFU/mL).

-

Expose the bacterial suspension to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours) at 37°C.

-

Include a control culture that is not exposed to the antibiotic.

-

-

Removal of Antibiotic: After the exposure period, remove the Teicoplanin by either a 1:1000 dilution into fresh, pre-warmed broth or by centrifugation and washing of the bacterial pellet followed by resuspension in fresh broth. Perform the same procedure for the control culture.

-

Regrowth Phase:

-

Incubate both the test and control cultures at 37°C.

-

At regular intervals (e.g., every hour), take samples for viable cell counts (CFU/mL) as described in the time-kill assay protocol.

-

-

Calculation of PAE:

-

Plot the log₁₀ CFU/mL versus time for both the test and control cultures after antibiotic removal.

-

The PAE is calculated using the formula: PAE = T - C , where:

-

T is the time required for the count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

-

C is the time required for the count in the control culture to increase by 1 log₁₀ after the same procedure.

-

-

Conclusion

This compound, as a major active component of the Teicoplanin complex, demonstrates significant in vitro activity against a broad spectrum of Gram-positive bacteria. Its mechanism of action, involving the inhibition of cell wall synthesis, is a well-established paradigm for glycopeptide antibiotics. While specific quantitative data for the isolated A2-3 component remains an area for further research, the data available for the Teicoplanin complex provides a strong indication of its potent antibacterial properties. The detailed experimental protocols provided in this guide offer a standardized approach for the continued investigation and evaluation of this compound and other novel antimicrobial agents. This technical guide serves as a foundational resource for scientists and researchers, facilitating a deeper understanding of the biological activity of this important antibiotic.

References

- 1. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of a New Etest Vancomycin-Teicoplanin Strip for Detection of Glycopeptide-Intermediate Staphylococcus aureus (GISA), in Particular, Heterogeneous GISA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A rapid method for post-antibiotic bacterial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Teicoplanin A2-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a complex mixture of five major components (A2-1, A2-2, A2-3, A2-4, and A2-5) and several minor ones.[1][2] All major components share the same core glycopeptide structure but differ in the acyl side chains attached to the glucosamine moiety, which influences their lipophilicity and, consequently, their pharmacokinetic properties.[3] This guide provides a detailed examination of the pharmacokinetics and metabolism of Teicoplanin, with a specific focus on the A2-3 component.

Pharmacokinetics of Teicoplanin and the Influence of the A2-3 Component

Teicoplanin exhibits a complex pharmacokinetic profile characterized by poor oral absorption, high plasma protein binding, a large volume of distribution, and a long elimination half-life.[1][4] Following intravenous or intramuscular administration, it is widely distributed in body tissues.[1] The pharmacokinetic properties of the teicoplanin complex are a composite of the behaviors of its individual components. The lipophilicity of the A2 components increases from A2-1 to A2-5, which significantly impacts their pharmacokinetic parameters.[3]

Absorption

Teicoplanin is poorly absorbed from the gastrointestinal tract and therefore must be administered parenterally, typically via intravenous or intramuscular injection.[1] Intramuscular administration has a high bioavailability of around 90%.[5]

Distribution

Teicoplanin is highly bound to plasma proteins, primarily albumin, with a bound fraction of 90-95%.[4][5] This extensive protein binding contributes to its long half-life and limits its removal by hemodialysis.[1] The volume of distribution at steady-state (Vss) for the teicoplanin complex is approximately 0.9 to 1.6 L/kg.[6] For the individual A2 components, the Vss has been shown to decrease as lipophilicity increases.[3]

Metabolism

The metabolism of teicoplanin is minimal, with only 2-3% of the administered dose being metabolized.[4][6] Notably, the metabolism that does occur is specific to the Teicoplanin A2-3 component. Two metabolites, identified as 8-hydroxydecanoic and 9-hydroxydecanoic teicoplanin, are formed via hydroxylation of the C-10 linear side chain of this compound.[2] This specificity is attributed to the linear nature of the A2-3 side chain, which makes it susceptible to oxidation.[2]

Excretion

The primary route of elimination for teicoplanin is renal, with the majority of the drug excreted unchanged in the urine through glomerular filtration.[1] Renal clearance accounts for a significant portion of the total clearance.[1] As with other pharmacokinetic parameters, the renal clearance of the A2 components is influenced by their lipophilicity, with more lipophilic components exhibiting lower renal clearance.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the teicoplanin complex and its individual A2 components.

Table 1: Pharmacokinetic Parameters of the Teicoplanin Complex in Adults with Normal Renal Function

| Parameter | Value | Reference |

| Elimination Half-life (t½) | 83 - 168 hours | [4][6] |

| Volume of Distribution at Steady State (Vss) | 0.9 - 1.6 L/kg | [6] |

| Total Clearance (CL) | ~11 ml/h/kg | [4][6] |

| Protein Binding | 90 - 95% | [4][5] |

Table 2: Pharmacokinetic Parameters of Individual Teicoplanin A2 Components

| Component | Terminal Half-life (t½γ) (hr) | Vss (L/kg) | Total Clearance (CL) (ml/hr/kg) | Renal Clearance (CLR) (ml/hr/kg) |

| A2-1 | 48.1 | 0.92 | 19.3 | 16.1 |

| A2-2 | 53.5 | 0.69 | 11.5 | 8.8 |

| A2-3 | 56.2 | 0.60 | 9.6 | 6.6 |

| A2-4 | 61.8 | 0.51 | 7.2 | 4.4 |

| A2-5 | 66.8 | 0.42 | 5.4 | 2.8 |

| Data from a study in five healthy volunteers following a single 400 mg intravenous dose.[3] |

Experimental Protocols

The quantification of teicoplanin and its components in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A common method for the determination of teicoplanin components in biological fluids involves reversed-phase HPLC with UV detection.

Sample Preparation (Plasma/Serum):

-

To 200 µL of plasma, add an internal standard (e.g., polymyxin B).[7]

-

Deproteinize the sample by adding 400 µL of acetonitrile.[7]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.[7]

-

The supernatant can be further cleaned by liquid-liquid extraction with a solvent like chloroform.[7]

-

The final aqueous supernatant is injected into the HPLC system.[7]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidic buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile).[7][8]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength of around 220-240 nm.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of teicoplanin components.

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 35 µL of an internal standard solution (e.g., vancomycin).[9]

-

Precipitate proteins by adding 500 µL of acetonitrile and vortexing for 1 minute.[9]

-

Centrifuge the mixture at 10,000 rpm for 5 minutes.[9]

-

Transfer 100 µL of the clear supernatant to a new vial and add 200 µL of the initial mobile phase.[9]

-

Vortex briefly and inject into the LC-MS/MS system.[9]

LC-MS/MS Conditions:

-

Chromatography: Reversed-phase chromatography on a C8 or C18 column.[10]

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).[9][10]

-

Ionization: Electrospray ionization (ESI).[11]

Host Cell Interactions

While the primary mechanism of action of teicoplanin is the inhibition of bacterial cell wall synthesis, some research has suggested potential interactions with host cell components. Notably, teicoplanin has been shown to inhibit the activity of cathepsin L, a lysosomal cysteine protease involved in the entry of certain viruses, such as SARS-CoV-2, into host cells.[12] This finding, while intriguing, is secondary to its established antibacterial role and its implications for clinical practice are still under investigation.

Conclusion

The pharmacokinetics of this compound are intricately linked to its lipophilic nature, which dictates its distribution, metabolism, and excretion profile within the broader teicoplanin complex. Its unique linear acyl side chain makes it the primary substrate for the limited metabolism that teicoplanin undergoes. A thorough understanding of the individual pharmacokinetics of the teicoplanin components, including A2-3, is essential for optimizing therapeutic regimens and ensuring clinical efficacy. The analytical methods detailed herein provide the necessary tools for researchers and clinicians to accurately quantify teicoplanin and its components, facilitating further research and personalized medicine approaches.

References

- 1. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics of individual components of teicoplanin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Teicoplanin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. idcmjournal.org [idcmjournal.org]

- 10. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetics and dosing optimization of teicoplanin in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Glycopeptide Antibiotic Teicoplanin Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L [frontiersin.org]

The Role of Teicoplanin A2-3 in Antibacterial Synergy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic, is a complex of several components, with the A2 series being the most abundant. Among these, Teicoplanin A2-3 plays a significant role in the overall antibacterial efficacy and synergistic potential of this drug. This technical guide provides a comprehensive overview of the role of this compound in antibacterial synergy, detailing its mechanisms of action, summarizing quantitative data from synergistic combination studies, and providing detailed experimental protocols. Furthermore, this guide includes visualizations of key mechanisms and workflows to facilitate a deeper understanding of the core concepts.

Introduction to Teicoplanin and its A2-3 Component

Teicoplanin is a glycopeptide antibiotic produced by Actinoplanes teichomyceticus. It is not a single molecule but rather a complex of five major components (A2-1 to A2-5) and four minor components.[1] The core of all teicoplanin molecules is a heptapeptide, but they differ in the fatty acid side chains attached to a glucosamine residue.[2] Teicoplanin A2-2 and A2-3 are the most abundant of these components.[3] The A2-3 component is characterized by a specific linear fatty acid side chain. This lipophilic tail is thought to play a crucial role in anchoring the antibiotic to the bacterial membrane, thereby increasing its local concentration at the site of peptidoglycan synthesis.[3] This enhanced membrane association is a key factor in its potent antibacterial activity and its ability to act synergistically with other antibiotics.

The primary mechanism of action for teicoplanin is the inhibition of bacterial cell wall synthesis.[4][5] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall polymerization.[4][6] This leads to a weakened cell wall and ultimately, bacterial cell lysis.

Mechanisms of this compound in Antibacterial Synergy

The synergistic activity of teicoplanin, and by extension its A2-3 component, arises from complementary mechanisms of action when combined with other classes of antibiotics. The lipophilic nature of the A2-3 side chain likely enhances these interactions by facilitating closer association with the bacterial cell membrane, the theater for these synergistic events.

Synergy with β-Lactam Antibiotics

The combination of teicoplanin and β-lactam antibiotics has shown significant synergy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). β-lactams inhibit penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. In MRSA, the presence of PBP2a, which has a low affinity for most β-lactams, confers resistance. Teicoplanin's inhibition of an earlier stage of cell wall synthesis can lead to structural changes in the cell wall that may enhance the activity of β-lactams against their PBP targets.

Caption: Synergistic inhibition of cell wall synthesis by teicoplanin and β-lactams.

Synergy with Colistin

Against Gram-negative bacteria like Acinetobacter baumannii, teicoplanin alone is ineffective due to the protective outer membrane. However, when combined with colistin, a polymyxin antibiotic that disrupts the outer membrane, teicoplanin can penetrate to its target site in the periplasm and inhibit peptidoglycan synthesis.[7][8] This combination demonstrates potent synergy.[9][10]

Caption: Colistin facilitates teicoplanin entry in Gram-negative bacteria.

Synergy with Tigecycline

The combination of teicoplanin and tigecycline has shown synergistic activity against Mycobacterium abscessus.[11][12][13] While the precise mechanism is still under investigation, it is hypothesized that teicoplanin-mediated weakening of the mycobacterial cell wall allows for enhanced penetration of tigecycline to its ribosomal target, thereby inhibiting protein synthesis more effectively.[14]

Quantitative Data on Teicoplanin Synergy

The synergistic effect of teicoplanin in combination with other antibiotics is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize key quantitative findings from various studies.

Table 1: Synergy of Teicoplanin with β-Lactams against MRSA

| Co-administered β-Lactam | Bacterial Strain(s) | Average FICI | Reference |

| Imipenem | MRSA (11 clinical strains) | 0.113 | [15] |

| Panipenem | MRSA (11 clinical strains) | 0.124 | [15] |

| Meropenem | MRSA (11 clinical strains) | 0.163 | [15] |

| Flomoxef | MRSA (11 clinical strains) | 0.230 | [15] |

| Sulbactam/Ampicillin | MRSA (11 clinical strains) | 0.264 | [15] |

| Cefoselis | MRSA (11 clinical strains) | 0.388 | [15] |

| Panipenem | MRSA (109 strains) | 0.1259 | [15] |

| Flomoxef | MRSA (109 strains) | 0.2019 | [15] |

| Cefpirome | MRSA (109 strains) | 0.3257 | [15] |

| Cefmetazole | MRSA (109 strains) | 0.1995 | [15] |

Table 2: Synergy of Teicoplanin with Tigecycline against Mycobacterium abscessus

| Bacterial Strain(s) | FICI Range | Reference |

| M. abscessus (various clinical isolates) | 0.32 - 0.48 | [11] |

| M. abscessus (macrolide-resistant) | 0.22 | [13] |

Table 3: Synergy of Teicoplanin with Colistin against Acinetobacter baumannii

| Bacterial Strain(s) | FICI | Reference |

| Multidrug-resistant A. baumannii | <0.5 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of antibacterial synergy. The following sections outline the core protocols for checkerboard assays and time-kill curve studies.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Caption: Workflow for a standard checkerboard synergy assay.

Methodology:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound along the y-axis and the second antibiotic along the x-axis. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton broth (or other appropriate media). Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

-

FICI Calculation: The FICI is calculated for each well showing no growth using the following formula: FICI = FIC of drug A + FIC of drug B Where:

-

FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

-

FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone) The FICI for the combination is the lowest FICI value obtained.

-

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1

-

Indifference: 1 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Curve Study Protocol

Time-kill curve studies provide dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.

Caption: Workflow for a time-kill curve synergy study.

Methodology:

-

Inoculum Preparation: Prepare a logarithmic-phase bacterial culture and dilute it in fresh broth to a starting concentration of approximately 10^6 CFU/mL.

-

Experimental Setup: Prepare flasks or tubes containing:

-

Growth control (no antibiotic)

-

This compound alone (at a clinically relevant concentration)

-

Second antibiotic alone (at a clinically relevant concentration)

-

This compound and the second antibiotic in combination

-

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the samples and plate them onto appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Conclusion

This compound, a major component of the teicoplanin complex, contributes significantly to the antibiotic's synergistic potential. Its unique lipophilic side chain likely enhances its interaction with the bacterial cell membrane, facilitating its primary mechanism of cell wall synthesis inhibition and augmenting the activity of co-administered antibiotics. The synergistic combinations of teicoplanin with β-lactams, colistin, and tigecycline offer promising therapeutic strategies against challenging multidrug-resistant pathogens. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and development of teicoplanin-based combination therapies. Further research into the specific molecular interactions and signaling pathways involved in these synergistic effects will be crucial for optimizing their clinical application.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative hydrodynamic and nanoscale imaging study on the interactions of teicoplanin-A2 and bovine submaxillary mucin as a model ocular mucin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiological properties of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro synergistic activity of colistin and teicoplanin combination against multidrug-resistant Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro synergistic activity of colistin and teicoplanin combination against multidrug-resistant Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Teicoplanin – Tigecycline Combination Shows Synergy Against Mycobacterium abscessus [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. [Combination effect of teicoplanin and beta-lactams on MRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]

Teicoplanin A2-3 self-association in aqueous solutions

An In-Depth Technical Guide to the Self-Association of Teicoplanin A2-3 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-association behavior of this compound in aqueous solutions. Teicoplanin, a glycopeptide antibiotic, is a complex mixture of several components, with the A2 group being the most abundant. Teicoplanin A2 itself is a mixture of five lipoforms (A2-1 to A2-5) that differ in the fatty acid side chain attached to the N-acyl-β-D-glucosamine residue.[1][2][3][4] this compound specifically contains a decanoyl (C10) fatty acid chain.[5] Understanding the self-association of these molecules is critical for formulation development, understanding pharmacokinetic and pharmacodynamic profiles, and optimizing therapeutic efficacy.

Recent studies have revealed that Teicoplanin A2 exhibits a strong tendency to self-associate in aqueous solutions, forming large macromolecular assemblies.[1][6][7][8][9][10] This guide will delve into the quantitative data, experimental methodologies used to characterize this phenomenon, and visual representations of the self-association process. It is important to note that the detailed quantitative studies available have been conducted on the Teicoplanin A2 complex rather than the isolated A2-3 component.

Quantitative Data on Teicoplanin A2 Self-Association

The self-association of Teicoplanin A2 in a phosphate chloride buffer (pH 6.8, I = 0.10 M) has been characterized using hydrodynamic techniques. The key quantitative findings are summarized in the table below.

| Parameter | Value | Method | Conditions | Source |

| Monomer Molar Mass (M₁) | ~1880 g/mol | - | - | [1][6][8] |

| Aggregate Molar Mass (Mᵬ) | (35,400 ± 1000) g/mol | Sedimentation Equilibrium (Analytical Ultracentrifugation) | Concentration > 1 mg/mL | [1][6][8] |

| Degree of Association | ~19 ± 1 mers | Calculated from Molar Masses | Concentration > 1 mg/mL | [1][6][8] |

| Sedimentation Coefficient (s₂₀,w) | ~4.65 S | Sedimentation Velocity (Analytical Ultracentrifugation) | For the ~19-mer assembly | [1][6][8] |

| Sedimentation Coefficient (s₂₀,w) of Unimer | (1.17 ± 0.01) S | Sedimentation Velocity (Analytical Ultracentrifugation) | In 6M Guanidine Hydrochloride (chaotropic agent) | [6][9] |

| Intrinsic Viscosity [η] | (3.2 ± 0.1) mL/g | Capillary (rolling ball) viscometry | For the ~19-mer assembly | [7][8][9][10] |

| Hydrodynamic Radius (r_z) | ~3.2 nm | Dynamic Light Scattering (DLS) | At 12.5 mg/mL (corresponding to the 18-19 mer) | [1][9] |

| Swelling Ratio | ~2 | Calculated from hydrodynamic data | For the globular macromolecular assembly | [7][8][9][10] |

Experimental Protocols

The characterization of Teicoplanin A2 self-association relies on several key biophysical techniques. The detailed methodologies are outlined below.

Analytical Ultracentrifugation (AUC)

AUC is a powerful technique for studying the size, shape, and interactions of macromolecules in solution. Both sedimentation velocity and sedimentation equilibrium experiments were employed.

a) Sedimentation Velocity

-

Objective: To determine the sedimentation coefficient distribution of teicoplanin A2 at different concentrations.

-

Instrumentation: Optima XL-I analytical ultracentrifuge (Beckman Coulter).

-

Sample Preparation: Teicoplanin A2 was dissolved in phosphate-chloride buffered saline (pH ~6.8, I = 0.1 mol/L). A range of concentrations from 0 to 5 mg/mL were prepared.

-

Procedure:

-

Samples were loaded into 12 mm double sector epoxy cells with sapphire windows.

-

The rotor was equilibrated at 20.0 °C.

-

Centrifugation was performed at a rotor speed of 45,000 rpm.

-

Sedimentation was monitored using Rayleigh interference optics.

-

Data was analyzed using the SEDFIT software to obtain the distribution of sedimentation coefficients (c(s)).

-

b) Sedimentation Equilibrium

-

Objective: To determine the weight-average molar mass of teicoplanin A2 at different concentrations and confirm the stoichiometry of self-association.

-

Instrumentation: Optima XL-I analytical ultracentrifuge (Beckman Coulter).

-

Sample Preparation: Similar to sedimentation velocity, with samples loaded into 12 mm double sector epoxy cells.

-

Procedure:

-

Experiments were conducted at a lower temperature of 7 °C due to the longer experiment duration.

-

A rotor speed of 45,000 rpm was used.

-

The system was allowed to reach equilibrium over approximately 48 hours.

-

The equilibrium concentration distribution profiles were recorded.

-

Data was analyzed using the SEDFIT-MSTAR software, employing the M* extrapolation method and hinge point analysis to determine the weight-average molar mass.[6]

-

Dynamic Light Scattering (DLS)

-

Objective: To measure the hydrodynamic radius of the teicoplanin A2 assemblies in solution.

-

Instrumentation: Zetasizer Nano-ZS (Malvern Panalytical).

-

Sample Preparation: Teicoplanin A2 solutions were prepared at concentrations of 0.125, 1.25, and 12.5 mg/mL in the same phosphate-chloride buffer.

-

Procedure:

-

Measurements were performed at 20.0 °C.

-

The instrument measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles.

-

The Stokes-Einstein equation is used to calculate the hydrodynamic radius from the diffusion coefficient.

-

Capillary (Rolling Ball) Viscometry

-

Objective: To determine the intrinsic viscosity of the teicoplanin A2 solution to gain insights into the conformation of the self-associated species.

-

Instrumentation: Automated microviscometer (Anton Paar).

-

Procedure:

-

The viscosity of the teicoplanin A2 solutions was measured at different concentrations.

-

The intrinsic viscosity was determined by extrapolating the specific viscosity to zero concentration.

-

The resulting value provides information about the shape and hydration of the macromolecular assembly.[7][8][10]

-

Visualizing Teicoplanin A2 Self-Association

The following diagrams illustrate the process of Teicoplanin A2 self-association and the experimental workflow used for its characterization.

Caption: Concentration-dependent self-association of Teicoplanin A2.

Caption: Experimental workflow for hydrodynamic characterization.

Mechanism and Driving Forces

While detailed thermodynamic studies on the self-association of this compound are limited, the structure of the molecule provides clues to the driving forces. Teicoplanin A2 components, including A2-3, possess a lipophilic acyl chain.[11] It is hypothesized that hydrophobic interactions involving these fatty acid tails are a primary driver for self-association, leading to the formation of micelle-like structures where the hydrophobic chains are sequestered from the aqueous environment. This is supported by the observation that the aglycone of teicoplanin, which lacks the sugar moieties but retains the core peptide structure, also exhibits aggregation behavior.

It is important to distinguish this self-association from the back-to-back dimerization observed for other glycopeptide antibiotics like vancomycin, which is crucial for their antibacterial activity. Teicoplanin does not form such dimers.[11]

Signaling Pathways

The self-association of this compound in aqueous solution is a physicochemical phenomenon driven by intermolecular forces. As such, it is not governed by biological signaling pathways. The process is primarily dependent on factors such as concentration, temperature, pH, and ionic strength of the solution.

Conclusion

Teicoplanin A2, of which A2-3 is a key component, undergoes significant self-association in aqueous solutions to form large, globular multimers of approximately 19 units. This process is concentration-dependent and has been quantitatively characterized by a suite of hydrodynamic techniques. The driving force is likely hydrophobic interactions mediated by the fatty acid side chains. For researchers and professionals in drug development, a thorough understanding of this self-association behavior is paramount for the rational design of formulations and for predicting the in vivo behavior of this important antibiotic. Future studies focusing on the isolated this compound component could provide further insights into the specific role of the decanoyl side chain in the overall self-assembly process.

References

- 1. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Teicoplanin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C88H97Cl2N9O33 | CID 17748671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics | Semantic Scholar [semanticscholar.org]

- 8. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Self-association of the glycopeptide antibiotic teicoplanin A2 in aqueous solution studied by molecular hydrodynamics -ORCA [orca.cardiff.ac.uk]

- 11. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of Teicoplanin and its Core Components: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral properties of the glycopeptide antibiotic, teicoplanin, with a specific focus on its core components, such as Teicoplanin A2-3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of teicoplanin and its derivatives against a range of viral pathogens.

Executive Summary

Teicoplanin, a glycopeptide antibiotic traditionally used against Gram-positive bacterial infections, has demonstrated significant in vitro activity against a variety of enveloped viruses. This antiviral effect is primarily attributed to its ability to inhibit host-cell cathepsin L, a cysteine protease crucial for the entry of many viruses into host cells. This guide summarizes the current understanding of teicoplanin's antiviral mechanism, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this area.

Mechanism of Antiviral Action